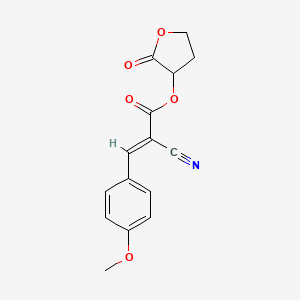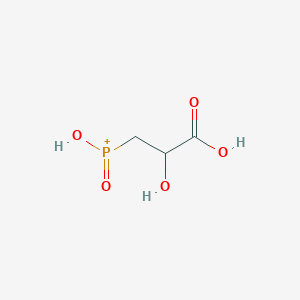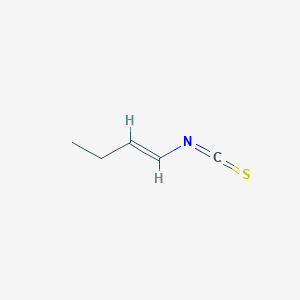
(2,6-Dihydroxyphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-dihydroxyphenyl)acetate is a dihydroxy monocarboxylic acid anion that is the conjugate base of (2,6-dihydroxyphenyl)acetic acid, arising from deprotonation of the carboxy group. It derives from an acetate. It is a conjugate base of a (2,6-dihydroxyphenyl)acetic acid.
Aplicaciones Científicas De Investigación
1. Intermediate in Antimalarial Drug Synthesis
(2,6-Dihydroxyphenyl)acetate, through related compounds like N-(2-Hydroxyphenyl)acetamide, plays a role as an intermediate in the complete natural synthesis of antimalarial drugs. Chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using catalysts like Novozym 435, is a key step in this process (Magadum & Yadav, 2018).
2. Electroactive Labelling in Pharmaceutical Analysis
1-(2,5-Dihydroxyphenyl)-2-bromoethanone, a related compound, is used as an electroactive labelling reagent for the high-performance liquid chromatographic (HPLC) analysis of pharmaceutical formulations. This demonstrates the utility of dihydroxyphenyl derivatives in detailed pharmaceutical analysis (Bousquet, Santagati & Tirendi, 1997).
3. Protective Hydroxyl Group in Carbohydrate Chemistry
(2-Nitrophenyl)acetates, closely related to (2,6-dihydroxyphenyl)acetates, are used for the protection of hydroxyl functions in carbohydrate chemistry. This indicates the potential of dihydroxyphenyl acetates in complex organic synthesis and transformation processes (Daragics & Fügedi, 2010).
4. Antioxidant Properties in Food Chemistry
Compounds like 3,4-dihydroxyphenyl acetic acid, related to (2,6-dihydroxyphenyl)acetate, exhibit potent antioxidant properties. These compounds are evaluated for their potential as natural alternatives to synthetic antioxidants in food additives, highlighting the antioxidative potential of dihydroxyphenyl derivatives (Fki, Allouche & Sayadi, 2005).
5. Enhancing Antioxidant Capacity through Enzymatic Modification
The enzymatic modification of compounds like 2,6-dimethoxyphenol, structurally similar to (2,6-dihydroxyphenyl)acetate, can enhance their antioxidant capacity. This demonstrates the potential of enzymatic processes to improve the bioactive properties of dihydroxyphenyl compounds (Adelakun et al., 2012).
6. Chromogenic Substrate in Biochemical Assays
Derivatives of dihydroxyphenyl acetates, like p-nitrophenyl acetate, are used as chromogenic substrates in biochemical assays for detecting esterase activity. This highlights their utility in biochemical research and diagnostics (Levine, Lavis & Raines, 2008).
Propiedades
Nombre del producto |
(2,6-Dihydroxyphenyl)acetate |
|---|---|
Fórmula molecular |
C8H7O4- |
Peso molecular |
167.14 g/mol |
Nombre IUPAC |
2-(2,6-dihydroxyphenyl)acetate |
InChI |
InChI=1S/C8H8O4/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)/p-1 |
Clave InChI |
CROCAQYJJNCZQH-UHFFFAOYSA-M |
SMILES |
C1=CC(=C(C(=C1)O)CC(=O)[O-])O |
SMILES canónico |
C1=CC(=C(C(=C1)O)CC(=O)[O-])O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



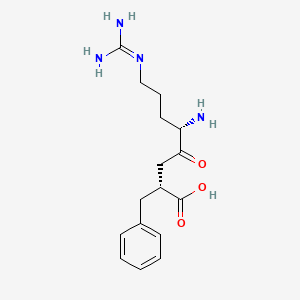
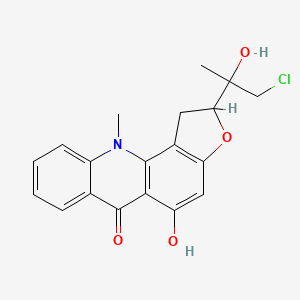
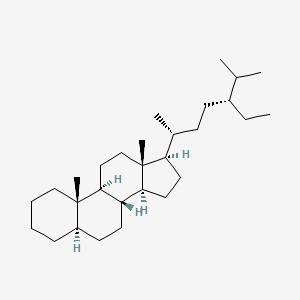
![(E)-2-Cyano-3-(2-dibenzylamino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-N-methyl-acrylamide](/img/structure/B1231048.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B1231049.png)
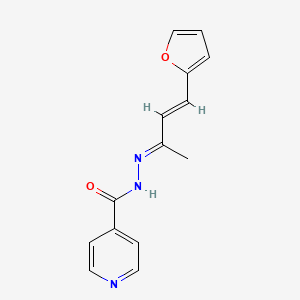
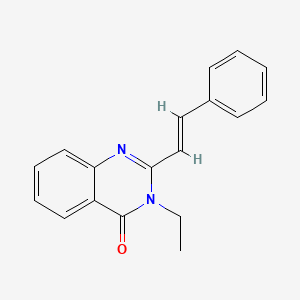
![2-{2-[2-(Acetyloxy)-5-methoxy-3-nitrophenyl]vinyl}-4-quinolinyl acetate](/img/structure/B1231052.png)
![1,3,3a,4,5,6,7,8,9,10,11,13a-Dodecahydrocyclododeca[c]furan](/img/structure/B1231054.png)
